2-[2-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[2-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(Methoxymethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in oxidation and substitution reactions .
Common Reagents and Conditions
Suzuki-Miyaura Reaction: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.
Substitution: Various nucleophiles can be used to replace the methoxymethyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions include biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-[2-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Integral in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable carbon-boron bonds, which can be further manipulated in various chemical reactions. In Suzuki-Miyaura coupling, the boron atom interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, 2-[2-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers enhanced stability and reactivity, making it more efficient in cross-coupling reactions. Its unique structure allows for selective functionalization, which is advantageous in complex organic synthesis .
Properties
IUPAC Name |
2-[2-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)12-9-7-6-8-11(12)10-16-5/h6-9H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPLVCBMNLIZLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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